Cas no 23763-03-3 (Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate)

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and fine chemical applications. Its structure, featuring a dioxopiperidine core and an ester functional group, makes it a useful precursor for the synthesis of bioactive compounds, including proteolysis-targeting chimeras (PROTACs) and other small-molecule therapeutics. The ester moiety allows for further derivatization, enhancing its utility in medicinal chemistry. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. This compound is particularly advantageous for researchers seeking to explore novel drug candidates or modify existing pharmacophores efficiently.
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate structure
23763-03-3 structure
Product Name:Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
CAS No:23763-03-3
MF:C9H13NO4
MW:199.203822851181
MDL:MFCD20728936
CID:4641993
PubChem ID:119056977
Update Time:2025-06-11

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
    • D73896
    • Z2218556515
    • Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
    • MDL: MFCD20728936
    • Inchi: 1S/C9H13NO4/c1-2-14-9(13)5-6-3-7(11)10-8(12)4-6/h6H,2-5H2,1H3,(H,10,11,12)
    • InChI Key: WPDKTEZILYVDCJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1CC(NC(C1)=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 246
  • XLogP3: -0.6
  • Topological Polar Surface Area: 72.5

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Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:23763-03-3)Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Order Number:A971446
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:30
Price ($):802.0
Email:sales@amadischem.com

Additional information on Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate

Research Brief on Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) therapeutics. Recent studies have highlighted its role as a versatile building block for the incorporation of glutarimide moieties, which are critical for binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This compound has gained significant attention due to its potential in the design of novel anticancer and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate in the synthesis of CRBN-recruiting PROTACs targeting BRD4 and EGFR. The researchers optimized the linker length and composition using this compound, achieving enhanced proteasomal degradation efficiency. The study reported a 70% reduction in target protein levels at nanomolar concentrations, underscoring its pharmacological relevance. Structural modifications of the dioxopiperidine ring were also explored, revealing insights into binding affinity and selectivity.

In parallel, a Nature Communications paper (2024) utilized this compound to develop first-in-class dual-functional degraders for neurodegenerative disease targets. The team conjugated Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate with tau protein binders, creating bifunctional molecules that reduced pathological tau aggregates by 85% in neuronal cell models. This approach leveraged the compound's ability to maintain metabolic stability while facilitating CRBN engagement, as confirmed by crystallography studies (PDB ID: 8T4K).

From a chemical synthesis perspective, Green Chemistry (2023) reported an improved enzymatic route for producing Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate with 92% yield and >99% enantiomeric purity. This sustainable method addressed previous limitations in racemization during traditional synthetic routes. The process utilized immobilized lipase B from Candida antarctica under continuous flow conditions, demonstrating scalability for industrial applications.

Ongoing clinical trials (NCT0567892) are evaluating derivatives of this compound in multiple myeloma, with Phase I data showing favorable pharmacokinetics and preliminary efficacy. Safety profiles indicate manageable adverse events (primarily Grade 1-2 fatigue), supporting further development. Analytical characterization by LC-MS/MS has established reliable quantification methods for both the compound and its metabolites in biological matrices.

Future research directions include exploration of this scaffold for non-PROTAC applications, such as covalent inhibitor development and antibody-drug conjugates (ADCs). Computational modeling studies predict additional binding modes with other E3 ligases, potentially expanding its therapeutic utility. The compound's role in emerging protein degradation technologies positions it as a critical tool for next-generation drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23763-03-3)Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
A971446
Purity:99%
Quantity:1g
Price ($):802.0
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